molecular formula C8H13ClO2 B8666112 4-Chloro-2-(propan-2-yl)pent-4-enoic acid CAS No. 87953-15-9

4-Chloro-2-(propan-2-yl)pent-4-enoic acid

Cat. No. B8666112
Key on ui cas rn: 87953-15-9
M. Wt: 176.64 g/mol
InChI Key: ZZBZUYGVTICFKD-UHFFFAOYSA-N
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Patent
US04492799

Procedure details

The ethyl 4-chloro-2-isopropyl-4-pentenoate (8.0 g, 0.039 mol) was refluxed for 20 hrs. in 15 ml of water and 15 ml of ethanol containing 4.8 g (0.12 mol) of sodium hydroxide. Most of the ethanol was removed on the rotary evaporator and the residue taken up in 100 ml of water. The aqueous solution was extracted with two 50 ml portions of ether, then acidified with conc. HCl. The acidified mixture was extracted twice with 100 ml of ether. The ether was washed with water, dried (MgSO4), and removed to leave 4.83 g (70% yield) of a light yellow oil.
Name
ethyl 4-chloro-2-isopropyl-4-pentenoate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](=[CH2:13])[CH2:3][CH:4]([CH:10]([CH3:12])[CH3:11])[C:5]([O:7]CC)=[O:6].C(O)C.[OH-].[Na+]>O>[Cl:1][C:2](=[CH2:13])[CH2:3][CH:4]([CH:10]([CH3:11])[CH3:12])[C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
ethyl 4-chloro-2-isopropyl-4-pentenoate
Quantity
8 g
Type
reactant
Smiles
ClC(CC(C(=O)OCC)C(C)C)=C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the ethanol was removed on the rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with two 50 ml portions of ether
EXTRACTION
Type
EXTRACTION
Details
The acidified mixture was extracted twice with 100 ml of ether
WASH
Type
WASH
Details
The ether was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Name
Type
product
Smiles
ClC(CC(C(=O)O)C(C)C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 4.83 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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